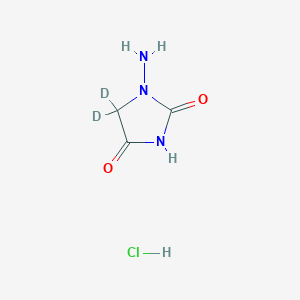
3-Amino-2-bromo-4-nitropyridine
Descripción general
Descripción
3-Amino-2-bromo-4-nitropyridine: is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of an amino group at the third position, a bromine atom at the second position, and a nitro group at the fourth position on the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-bromo-4-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the bromination of 3-Amino-4-nitropyridine using bromine or a brominating agent under controlled conditions. The nitration of 3-Amino-2-bromopyridine can be achieved using nitric acid or a nitrating mixture to introduce the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-2-bromo-4-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrazine or catalytic hydrogenation.
Coupling Reactions: The bromine atom can be involved in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Nitration: Nitric acid or nitrating mixtures.
Reduction: Hydrazine hydrate, catalytic hydrogenation.
Coupling: Palladium catalysts, boronic acids.
Major Products Formed:
Substitution: Various substituted pyridines.
Reduction: 3-Amino-2-bromo-4-aminopyridine.
Coupling: Biaryl compounds.
Aplicaciones Científicas De Investigación
3-Amino-2-bromo-4-nitropyridine is utilized in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-bromo-4-nitropyridine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. The bromine atom can facilitate halogen bonding, influencing the compound’s reactivity and interaction with enzymes and receptors .
Comparación Con Compuestos Similares
- 3-Amino-2-bromo-5-nitropyridine
- 3-Amino-4-bromo-2-nitropyridine
- 2-Amino-3-bromo-4-nitropyridine
Comparison: 3-Amino-2-bromo-4-nitropyridine is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to its analogs, it may exhibit different electronic properties and biological activities, making it a valuable compound for targeted research and development .
Propiedades
IUPAC Name |
2-bromo-4-nitropyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-5-4(7)3(9(10)11)1-2-8-5/h1-2H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYNSHRIZBTQPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1[N+](=O)[O-])N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704530 | |
| Record name | 2-Bromo-4-nitropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187732-76-8 | |
| Record name | 2-Bromo-4-nitropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-7-methylfuro[3,2-c]pyridine](/img/structure/B3319811.png)
![3-[6-(Azepan-1-yl)pyridazin-3-yl]aniline](/img/structure/B3319827.png)







![(E)-3-anilino-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile](/img/structure/B3319901.png)


![3-(Trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one](/img/structure/B3319911.png)

